molecular formula C10H15N3 B1418835 2-Cyclohexylpyrimidin-4-amine CAS No. 1159816-79-1

2-Cyclohexylpyrimidin-4-amine

Cat. No.: B1418835
CAS No.: 1159816-79-1
M. Wt: 177.25 g/mol
InChI Key: PSXAFOMFYVVZBR-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrimidin-4-amine is a compound with the CAS Number: 1159816-79-1. It has a molecular weight of 177.25 and its IUPAC name is 2-cyclohexyl-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3/c11-9-6-7-12-10 (13-9)8-4-2-1-3-5-8/h6-8H,1-5H2, (H2,11,12,13) and the InChI key is PSXAFOMFYVVZBR-UHFFFAOYSA-N .

Scientific Research Applications

Analytical Methods for Biogenic Amines

Biogenic amines (BAs) are significant due to their roles as natural antinutrition factors and their implications in food poisoning and pharmacological reactions. The analysis of BAs in foods is crucial because of their toxicity and as indicators of food freshness or spoilage. Several chromatographic methods, including HPLC, are commonly used for the quantitative determination of BAs in foods, highlighting the importance of these compounds in ensuring food safety and quality (Önal, 2007).

Copper Catalyst Systems for C-N Bond Forming

Recyclable copper catalyst systems have been developed for C-N bond-forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. These systems highlight the advancement in sustainable catalyst development for organic synthesis, with potential implications for the synthesis of compounds like 2-Cyclohexylpyrimidin-4-amine (Kantam et al., 2013).

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant potential in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This research could relate to the synthesis pathways involving compounds like this compound (Parmar et al., 2023).

Amine-functionalized Metal–Organic Frameworks (MOFs)

Amine-functionalized MOFs have been extensively studied for their CO2 capture abilities due to the strong interaction between CO2 and basic amino functionalities. These materials offer insights into the potential for functionalizing compounds like this compound to develop novel materials for environmental and catalysis applications (Lin et al., 2016).

Safety and Hazards

The safety information for 2-Cyclohexylpyrimidin-4-amine includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-Cyclohexylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the phosphorylation state of target proteins, thereby affecting their function and activity. Additionally, this compound can bind to certain receptors, altering signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it may enhance or inhibit the expression of specific genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, acting as an inhibitor or activator. This binding can alter the enzyme’s conformation and activity, leading to changes in downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular homeostasis and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound may influence the pentose phosphate pathway, which is essential for generating NADPH and ribose-5-phosphate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and efficacy in various biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

2-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXAFOMFYVVZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307039
Record name 2-Cyclohexyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159816-79-1
Record name 2-Cyclohexyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159816-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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